Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
CAS No.: 118642-72-1
Cat. No.: VC20859656
Molecular Formula: C13H13F3O3
Molecular Weight: 274.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118642-72-1 |
|---|---|
| Molecular Formula | C13H13F3O3 |
| Molecular Weight | 274.23 g/mol |
| IUPAC Name | ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate |
| Standard InChI | InChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
| Standard InChI Key | YDYTURLXGFPZQI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F |
Introduction
Chemical Structure and Properties
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate belongs to the class of fluorinated β-keto esters, which have gained considerable attention in organic synthesis due to their versatility as building blocks. The compound has a molecular formula of C13H13F3O3 and a molecular weight of 274.23 g/mol. Structurally, this compound incorporates several key functional groups that contribute to its chemical behavior and reactivity profile. These include a benzyl substituent at the 2-position, a trifluoromethyl group at the 4-position, a carbonyl group at the 3-position, and an ethyl ester moiety.
The trifluoromethyl group represents a particularly important structural feature of this molecule. The presence of three fluorine atoms creates a highly electronegative center that significantly influences the compound's electronic properties and reactivity. This functional group is known to enhance metabolic stability by resisting enzymatic degradation, while simultaneously increasing lipophilicity—a critical factor in drug design that affects how compounds penetrate cell membranes and biological barriers. These properties make Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate an attractive candidate for applications in medicinal chemistry and pharmaceutical development.
Physical and Chemical Characteristics
The physical and chemical properties of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate are summarized in Table 1. While comprehensive experimental data for this specific compound is limited in the available literature, the properties presented provide a foundation for understanding its basic characteristics.
Table 1: Physical and Chemical Properties of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 118642-72-1 | |
| Molecular Formula | C13H13F3O3 | |
| Molecular Weight | 274.23 g/mol | |
| IUPAC Name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |
| Structural Features | Benzyl group at C-2, CF3 at C-4, keto at C-3 | |
| Physical State | Not specified in available sources | - |
| Melting Point | Not specified in available sources | - |
| Boiling Point | Not specified in available sources | - |
By examining related fluorinated compounds, we can make informed inferences about some of the unspecified properties. For instance, the structurally similar Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutyrate has a boiling point of 95°C and a density of approximately 1.192 g/cm³ . While these values cannot be directly applied to Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate due to structural differences, they suggest this class of compounds generally exhibits moderate boiling points and densities greater than water.
The synthesis of the non-fluorinated analog Ethyl-2-benzyl-3-oxobutanoate provides a valuable reference point. This process involves deprotonation of 3-oxobutanoate using sodium ethoxide in ethanol, generating an enolate anion that is stabilized through keto-enol tautomerism . The reactive enolate then undergoes alkylation with benzyl chloride, followed by refluxing for approximately 40 minutes. After cooling, the reaction mixture is added to deionized water, and the product is extracted with ethyl acetate, washed, dried over anhydrous magnesium sulfate, and purified through rotary evaporation .
For the synthesis of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate specifically, the starting material would likely be ethyl 4,4,4-trifluoro-3-oxobutanoate rather than the non-fluorinated 3-oxobutanoate. The reaction sequence would follow similar principles with appropriate modifications to accommodate the trifluoromethyl group.
Alternative Synthesis Approaches
Alternative approaches might involve Claisen condensation reactions, which are commonly employed for synthesizing β-keto esters. For trifluoromethylated compounds specifically, specialized methods have been developed to incorporate the CF3 group efficiently. Compounds with similar structural features are often synthesized through reactions such as Claisen condensation under carefully controlled conditions.
The gram-scale synthesis of the related compound ethyl 2-benzyl-3-oxo-3-phenylpropanoate provides another potential model. This process utilizes a catalyst in water at 100°C for 24 hours, followed by extraction with ethyl acetate . A modified version of this approach might be applicable to the synthesis of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate, with adjustments to accommodate the trifluoromethyl functionality.
Table 2: Potential Synthetic Approaches for Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate
It's worth noting that the synthesis of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been documented as valuable for accessing various trifluoromethylated heterocycles . This suggests that Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate might be synthesized through related methodologies, potentially involving diazo intermediates with subsequent modification to introduce the benzyl group.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic frameworks. The compound's reactivity profile is enhanced by the presence of multiple functional groups that can participate in various transformations. The β-keto ester functionality makes it suitable for cyclization reactions, while the benzyl group provides opportunities for further functionalization through the aromatic ring. Additionally, the trifluoromethyl group introduces unique electronic properties that can influence reaction pathways and product stability.
The capacity of this compound to participate in the construction of heterocyclic frameworks such as quinolines, pyridines, and furans makes it particularly valuable in organic synthesis. These heterocyclic structures form the core of numerous bioactive compounds, including pharmaceuticals and agrochemicals. By serving as a building block for these structures, Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate contributes significantly to the diversity of accessible chemical space in organic synthesis.
Significance in Medicinal Chemistry
The trifluoromethyl group in Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate confers properties that are highly desirable in medicinal chemistry. Fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of the CF3 group specifically can lead to enhanced metabolic stability, increased lipophilicity, altered binding interactions with biological targets, and improved bioavailability .
These characteristics make Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate and its derivatives particularly interesting candidates for drug discovery efforts. The related compound Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a valuable precursor for synthesizing an array of trifluoromethyl heterocycles with potential biological activity . By analogy, Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate likely serves a similar role in accessing benzyl-substituted trifluoromethylated heterocycles of pharmaceutical interest.
Future Research Directions
Synthesis Optimization
Future research efforts could focus on developing optimized synthetic routes specifically for Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate. While existing methods for related compounds provide a foundation, tailored approaches that enhance yield, purity, and scalability would be valuable. Green chemistry principles could be incorporated to reduce environmental impact, potentially exploring catalytic methods that operate under milder conditions with reduced waste generation.
Development of stereoselective synthetic methods would be particularly valuable if the compound exhibits stereogenic centers. The enantioselective bioreduction approaches used for related compounds like ethyl 4,4,4-trihalide-3-oxobutanoate by organisms such as Kluyveromyces marxianus might provide inspiration for developing stereoselective syntheses of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate derivatives.
Exploration of Biological Activities
Systematic evaluation of the biological activities of Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate and its derivatives represents another promising research direction. Given the potential anti-inflammatory properties suggested by related compounds, specific studies targeting inflammatory pathways, including cyclooxygenase inhibition, cytokine modulation, and anti-oxidant effects, would be valuable.
Additionally, exploration of potential applications in other therapeutic areas based on the structural features of the compound would expand its pharmacological profile. The trifluoromethyl group has been associated with diverse biological activities, suggesting that Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate might demonstrate efficacy against microbial infections, cancer cell lines, or metabolic disorders.
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